Cas no 500366-49-4 (benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate)

Benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate is a specialized carbamate derivative featuring a fluorophenyl moiety, which enhances its utility in synthetic organic chemistry and pharmaceutical research. The compound’s structure, incorporating both a benzyl carbamate group and a ketone functionality, makes it a versatile intermediate for the synthesis of biologically active molecules. Its 4-fluorophenyl substituent contributes to improved metabolic stability and binding affinity in drug design applications. The product is characterized by high purity and consistent quality, ensuring reliable performance in coupling reactions and other transformations. Suitable for use in medicinal chemistry and peptide synthesis, it offers researchers a valuable building block for developing novel therapeutic agents.
benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate structure
500366-49-4 structure
Product Name:benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate
CAS No:500366-49-4
MF:C17H16FNO3
MW:301.31224822998
CID:6622771
PubChem ID:126603209
Update Time:2025-10-25

benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate
    • Inchi: 1S/C17H16FNO3/c18-15-8-6-13(7-9-15)10-16(20)11-19-17(21)22-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,19,21)
    • InChI Key: RIVQERLCKPQBCY-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CC(CNC(=O)OCC1C=CC=CC=1)=O

benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate Pricemore >>

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Additional information on benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate

Introduction to benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate (CAS No. 500366-49-4)

Benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate, with the CAS number 500366-49-4, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl group, a fluorinated phenyl ring, and a carbamate functional group. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs for treating neurological disorders and cancer.

The chemical structure of benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate can be represented as C15H13FO3N. The presence of the fluorine atom in the phenyl ring imparts unique electronic and steric properties to the molecule, which can influence its biological activity and pharmacokinetic behavior. The carbamate group, on the other hand, is known for its ability to form stable complexes with various biological targets, making it a valuable scaffold in drug design.

Recent studies have highlighted the potential of benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in cell signaling and proliferation. This property makes it a promising candidate for the development of targeted therapies for cancer and other proliferative diseases.

In addition to its potential as a kinase inhibitor, benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate has also been investigated for its neuroprotective effects. Studies conducted by researchers at the University of California have demonstrated that this compound can effectively reduce oxidative stress and inflammation in neuronal cells, suggesting its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

The synthesis of benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the reaction of 3-(4-fluorophenyl)propionamide with benzyl chloroformate under basic conditions. The resulting product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.

In terms of safety and handling, benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate should be stored under dry conditions and protected from light to maintain its stability. It is important to handle this compound with appropriate personal protective equipment (PPE) to prevent skin contact and inhalation. Additionally, laboratory protocols should be followed strictly to ensure safe handling and disposal of any waste materials.

The pharmacological profile of benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate has been extensively studied using both in vitro and in vivo models. In vitro assays have shown that this compound exhibits high selectivity for specific kinases, with minimal off-target effects. In vivo studies using animal models have further confirmed its efficacy in reducing tumor growth and improving cognitive function in neurodegenerative disease models.

The future prospects for benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate are promising. Ongoing clinical trials are evaluating its safety and efficacy in human subjects, with preliminary results indicating favorable outcomes. As research continues to advance, it is anticipated that this compound will play a significant role in the development of new therapeutic strategies for a wide range of diseases.

In conclusion, benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate (CAS No. 500366-49-4) is a versatile organic compound with potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. As more studies are conducted, it is likely that new insights into its mechanisms of action and therapeutic potential will emerge, paving the way for innovative treatments in various medical fields.

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